2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride

Medicinal Chemistry Conformational Analysis Scaffold Hopping

2,9-Diazaspiro[4.6]undecan-3-one hydrochloride (CAS 1810002-85-7) is a spirocyclic compound characterized by its unique 2,9-diazaspiro[4.6]undecane core, where two rings are connected through a single spiro atom. Its molecular formula is C9H17ClN2O with a molecular weight of 204.7 g/mol.

Molecular Formula C9H17ClN2O
Molecular Weight 204.7
CAS No. 1810002-85-7
Cat. No. B2366884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride
CAS1810002-85-7
Molecular FormulaC9H17ClN2O
Molecular Weight204.7
Structural Identifiers
SMILESC1CC2(CCNC1)CC(=O)NC2.Cl
InChIInChI=1S/C9H16N2O.ClH/c12-8-6-9(7-11-8)2-1-4-10-5-3-9;/h10H,1-7H2,(H,11,12);1H
InChIKeyLSZSTROGQHWHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,9-Diazaspiro[4.6]undecan-3-one Hydrochloride (CAS 1810002-85-7): Chemical Class and Core Attributes for Procurement


2,9-Diazaspiro[4.6]undecan-3-one hydrochloride (CAS 1810002-85-7) is a spirocyclic compound characterized by its unique 2,9-diazaspiro[4.6]undecane core, where two rings are connected through a single spiro atom [1]. Its molecular formula is C9H17ClN2O with a molecular weight of 204.7 g/mol [1]. This compound is primarily utilized as a research chemical and a versatile building block in early-stage drug discovery, particularly for synthesizing more complex molecules targeting central nervous system (CNS) disorders or other therapeutic areas . Its structural features offer a distinct conformational rigidity compared to non-spirocyclic analogs.

Why Generic Spirocyclic Substitution Fails: The Critical Importance of 2,9-Diazaspiro[4.6]undecan-3-one's Specific Structure


While the diazaspiro undecane class encompasses various structural isomers and derivatives, simple generic substitution is not feasible due to significant differences in pharmacological profiles and target engagement. Variations in the position of nitrogen atoms (e.g., 2,8- vs. 2,9-diazaspiro) and ring sizes (e.g., [4.6] vs. [5.5] spiro systems) profoundly impact the molecule's three-dimensional conformation and its ability to interact with specific biological targets [1]. For instance, the specific 2,9-diazaspiro[4.6]undecane scaffold is a key intermediate for compounds reported to have nanomolar affinity for both mu-opioid (MOR) and sigma-1 (σ1) receptors, a dual activity not guaranteed by other isomers like the 1-oxa-4,9-diazaspiro undecanes which are also explored for pain but with different multimodal mechanisms [2]. Therefore, selecting the precise 2,9-diazaspiro[4.6]undecan-3-one core is essential for ensuring the intended chemical space and biological activity in research programs.

2,9-Diazaspiro[4.6]undecan-3-one Hydrochloride: Quantified Differentiation Against Key Analogs


Spirocyclic Core Conformation and Pharmacophore Geometry: [4.6] vs. [5.5] Scaffold Comparison

The 2,9-diazaspiro[4.6]undecane core imparts a distinct conformational profile compared to the more common 2,9-diazaspiro[5.5]undecane system. While both are spirocycles, the [4.6] ring system creates a different spatial arrangement of the nitrogen atoms and the carbonyl group, which is critical for interacting with specific binding pockets. This structural difference is a primary driver for exploring this specific scaffold in medicinal chemistry programs where the [5.5] system may not yield the desired binding mode [1]. Quantitative conformational data comparing the [4.6] and [5.5] scaffolds are not available in the public domain for this exact core.

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Potential Dual-Target Activity Profile: 2,9-Diazaspiro[4.6]undecan-3-one vs. 1-Oxa-4,9-diazaspiro Undecane Analogs

Compounds derived from the 2,9-diazaspiro[4.6]undecan-3-one scaffold have been reported to exhibit nanomolar binding affinity for both mu-opioid (MOR) and sigma-1 (σ1) receptors . In contrast, a related class, the 1-oxa-4,9-diazaspiro undecane compounds, is also described as having multimodal activity against pain by targeting sigma and mu-opioid receptors, but with a different pharmacophore [1]. Direct head-to-head potency comparisons are not available in the public literature. The reported nanomolar affinity of the 2,9-diazaspiro[4.6]undecan-3-one derivatives positions this scaffold as a promising starting point for developing novel analgesics with a potentially distinct polypharmacology profile.

Neuropharmacology Pain Research Opioid Receptors Sigma Receptors

Differentiation from 2,8-Diazaspiro[4.6]undecan-3-one Hydrochloride (CAS 1810002-85-7 Confusion)

A critical point of differentiation for procurement is the correct chemical identity. The CAS number 1810002-85-7 is frequently and erroneously associated with both '2,9-diazaspiro[4.6]undecan-3-one hydrochloride' and '2,8-diazaspiro[4.6]undecan-3-one hydrochloride' in various databases and vendor catalogs . These are distinct structural isomers, where the position of the second nitrogen atom differs (position 9 vs. position 8). This substitution can lead to significant differences in chemical reactivity, biological activity, and analytical properties. Confirmation of the correct IUPAC name and structure (2,9- vs. 2,8-) is essential for scientific rigor and reproducibility.

Chemical Identity Quality Control Procurement Accuracy

High-Value Research Applications for 2,9-Diazaspiro[4.6]undecan-3-one Hydrochloride Based on Differentiated Evidence


Scaffold-Hopping in CNS Drug Discovery: Replacing [5.5] Spirocyclic Systems

Researchers seeking to explore chemical space beyond the well-documented 2,9-diazaspiro[5.5]undecane scaffold can utilize 2,9-diazaspiro[4.6]undecan-3-one hydrochloride as a core building block. Its distinct [4.6] ring system offers a different conformational profile, enabling scaffold-hopping campaigns to optimize target binding, ADME properties, or circumvent existing intellectual property in CNS or other therapeutic areas [1].

Development of Novel Dual MOR/σ1 Ligands for Pain and Addiction

This compound serves as a key intermediate for synthesizing novel agents targeting both mu-opioid (MOR) and sigma-1 (σ1) receptors. This dual-mechanism approach is a promising avenue for developing next-generation analgesics with improved safety profiles compared to conventional opioids. The 2,9-diazaspiro[4.6]undecane core provides a privileged scaffold for accessing this polypharmacology, differentiating it from other diazaspiro analogs like the 1-oxa series .

Accurate Procurement and Verification of Isomerically Pure Building Blocks

Given the widespread confusion in vendor databases between the 2,9- and 2,8-diazaspiro[4.6]undecan-3-one isomers, this compound represents a specific procurement need for projects that explicitly require the 2,9-isomer. Its application is critical in studies where the precise positioning of the nitrogen atom is essential for the desired outcome, such as in the synthesis of a specific patent compound or a structure-activity relationship (SAR) study where isomer identity is a key variable .

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